molecular formula C7H3BrClN3S B8462577 4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine

4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine

Cat. No. B8462577
M. Wt: 276.54 g/mol
InChI Key: GQINIXIVFCGMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine is a useful research compound. Its molecular formula is C7H3BrClN3S and its molecular weight is 276.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine

Molecular Formula

C7H3BrClN3S

Molecular Weight

276.54 g/mol

IUPAC Name

4-bromo-2-(2-chloropyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C7H3BrClN3S/c8-5-3-13-6(12-5)4-1-2-10-7(9)11-4/h1-3H

InChI Key

GQINIXIVFCGMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=NC(=CS2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cooled (−78° C.) solution of 2,4-dibromothiazole (24)(0.73 g, 3.0 mmol) in anhydrous diethylether (7 ml) was added n-butyllithium (2.5M in hexane, 1.5 ml, 3.28 mmol) in a dropwise fashion via syringe. The yellow solution was stirred at −78° C. for 15 minutes before the addition of a suspension of 2-chloropyrimidine (20)(2.73 mmol, 0.313 g) in anhydrous diethylether (8 ml). The mixture was allowed to warm to room temperature and maintained like this, with stirring for 16 hours. The mixture was quenched carefully by dropwise addition of water (0.061 ml, 3.41 mmol) in THF (0.7 ml) and then DDQ (0.681 g, 3.0 mmol) added to effect aromatization. The mixture was cooled to 0° C. and 3M NaOH (aq) (2.28 ml, 6.83 mmol) added which caused a sticky solid to adhere to bottom of the reaction vessel. The solvents were collected, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (0.58 g, 69.8%) in suitably clean form to be used without further purification. m/z (LC-MS, ESP): 327 [M+H]+, R/T=3.73 mins.
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0.73 g
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reactant
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7 mL
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solvent
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1.5 mL
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reactant
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0.313 g
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8 mL
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0.061 mL
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0.7 mL
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0.681 g
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2.28 mL
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Yield
69.8%

Synthesis routes and methods III

Procedure details

To a cooled (−78° C.) solution of 2,4-dibromothiazole (1.22 g, 5.0 mmol) in anhydrous diethyl ether (15 ml) was added n-Butyllithium (2.2 ml of 2.5 M solution in Hexanes, 5.5 mmol) in a dropwise fashion. The mixture was maintained at this temperature, with stirring, for 1 hour before a suspension of 2-chloropyrimidine (0.85 g, 7.5 mmol) in anhydrous diethylether (15 ml) was added slowly and the resulting solution allowed to slowly warm up to room temperature. The misture was then allowed to stir at room temperature for 1 hr before being quenched with water (0.113 ml, 5.0 mmol) in THF (1.25 ml) and treated with DDQ (1.25 g, 5.4 mmol) in THF (6.25 ml). The mixture was then stirred at 25° C. for 15 minutes, cooled to 0° C., treated with hexanes (4.16 ml) then cold 2M NaOH (6.25 ml, 12.5 mmol). The organic extract was removed and remaing aqueous fraction extracted further with CH2Cl2 (3×20 ml). The organic extracts were combined, dried (MgSO4), filtered and concentrated in vacuo to give a sticky brown residue which was purified by flash chromatography (SiO2) (1:1—CH2Cl2:Hexanes going to 7:3—CH2Cl2:Hexanes) to give a white solid (1.38 g, 47.1%) corresponding to the title compound in analytically pure form. m/z (LC-MSW, ESP):278.0 [M+H]+, R/T=3.90 mins
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hexanes
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4.16 mL
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1.22 g
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15 mL
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2.2 mL
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0.85 g
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15 mL
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0.113 mL
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1.25 mL
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1.25 g
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6.25 mL
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6.25 mL
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Yield
47.1%

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